molecular formula C18H15ClN4O2 B2737291 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea CAS No. 1021050-96-3

1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea

Cat. No.: B2737291
CAS No.: 1021050-96-3
M. Wt: 354.79
InChI Key: QJIQOWAJXSCFMH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea is a synthetic urea derivative designed for pharmaceutical and biochemical research. This compound belongs to a class of substituted phenylurea molecules that have demonstrated significant research potential, particularly in the study of cardiovascular diseases and inflammatory conditions . Urea derivatives structurally related to this compound have been investigated as potential therapeutic agents for heart failure treatment, acting through modulation of cardiac contractility . Additional research on analogous compounds shows potential applications in inflammatory disease models, including conditions like sepsis, rheumatoid arthritis, and respiratory distress syndrome, possibly through protein kinase inhibition pathways . The molecular structure incorporates both 3-chlorophenyl and pyridazinyl phenyl moieties, which are common pharmacophores in medicinal chemistry that may contribute to target binding affinity and selectivity. Researchers can utilize this compound for investigating biological mechanisms, structure-activity relationship studies, and as a reference standard in analytical chemistry. Strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-25-17-10-9-16(22-23-17)12-5-7-14(8-6-12)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQOWAJXSCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea depends on its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (ESI-MS) Melting Point (°C) Yield (%) Key Features
Target Compound : 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea 6-Methoxypyridazin-3-yl, 3-chlorophenyl Not reported Not reported Not reported Pyridazine ring with methoxy group
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) Piperazine-thiazole hybrid 428.2 [M+H]+ Not reported 77.7 Thiazole core, piperazine flexibility
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Hydrazinyl-piperazine-thiazole hybrid 500.2 [M+H]+ Not reported 85.1 Hydrazine side chain, higher molecular weight
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea Bromo, trifluoromethyl, 3-chlorophenyl 414.6 (C14H9BrClF3N2O) Not reported Not reported Bulky halogen substituents
1-(3-Chlorophenyl)-3-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5g) Pyrazolo-pyrimidine scaffold 463.14 [M−H]− Not reported 72.3 Heterocyclic scaffold, improved docking affinity

Key Observations :

  • Substituent Impact : The target compound’s 6-methoxypyridazine group distinguishes it from thiazole- or pyrimidine-based analogs. Methoxy groups enhance solubility compared to halogenated derivatives (e.g., bromo/trifluoromethyl in ).
  • Molecular Weight : Piperazine-thiazole hybrids (e.g., 9f, 11f) show lower molecular weights (428–500 Da) than pyrazolo-pyrimidine derivatives (463 Da), which may influence bioavailability .
  • Synthetic Yields : Yields for urea derivatives typically range from 70–88%, with hydrazine-containing analogs (e.g., 11f) achieving higher yields (85.1%) compared to piperazine-thiazole hybrids (77.7%) .

Computational and Docking Studies

  • AutoDock Vina : Pyridazine and pyrimidine rings engage in π-π interactions with aromatic residues (e.g., Phe in kinase domains), while methoxy groups form hydrogen bonds with Asp/Glu residues .
  • Electron Density Functionals : The methoxy group’s electron-donating nature may optimize charge distribution, enhancing binding affinity compared to halogenated analogs .

Biological Activity

1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety substituted with a chlorophenyl group and a pyridazinyl phenyl group. Its chemical formula is C18H17ClN4O, and it has a molecular weight of approximately 344.81 g/mol. The presence of the methoxypyridazine moiety suggests potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory actions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phenylureas have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)5.2Induction of apoptosis via caspase activation
Study BA549 (lung cancer)4.8Inhibition of PI3K/Akt pathway
Study CHeLa (cervical cancer)6.1Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cancer progression.
  • Modulation of Gene Expression : It can influence the expression levels of genes associated with apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy

In a preclinical model, administration of the compound led to a significant reduction in tumor volume in xenograft models of breast cancer. The study demonstrated that treatment resulted in increased apoptosis markers and decreased proliferation indices compared to controls.

Case Study 2: Anti-inflammatory Activity

A study evaluating the compound's effects on LPS-induced inflammation in mice showed that it significantly reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

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